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Compound of Interest

Compound Name: 4'-Chloro-[1,1'-biphenyl]-3-amine

Cat. No.: B1586337 Get Quote

An In-depth Technical Guide to 4'-Chloro-[1,1'-biphenyl]-3-amine: Synthesis, Properties, and

Applications

Introduction
Welcome to a detailed exploration of 4'-Chloro-[1,1'-biphenyl]-3-amine, a halogenated

aromatic amine with significant potential in synthetic chemistry. This guide is designed for

researchers, medicinal chemists, and drug development professionals seeking to understand

and utilize this versatile chemical scaffold. The biphenyl moiety is a privileged structure in

medicinal chemistry and materials science, offering a semi-rigid backbone that can be

strategically functionalized to modulate physicochemical and pharmacological properties. The

introduction of a chlorine atom and an amine group, as seen in the target molecule, provides

critical handles for further synthetic elaboration and specific molecular interactions.

While literature on the 3-amino isomer is less prevalent than its 2-amino counterpart (a key

intermediate in the synthesis of the fungicide Boscalid), the underlying principles of its

synthesis and its potential applications can be expertly extrapolated from the broader class of

chloro-biphenyl-amines.[1][2] This document will provide a comprehensive overview of its

chemical identity, robust synthetic strategies with mechanistic insights, and a forward-looking

perspective on its applications, grounded in authoritative scientific literature.
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4'-Chloro-[1,1'-biphenyl]-3-amine is an organic compound featuring a biphenyl core

substituted with a chlorine atom on one phenyl ring and an amine group on the other.[3] The

precise positioning of these functional groups dictates the molecule's reactivity, conformation,

and potential as a building block in larger molecular architectures.

Caption: Chemical structure of 4'-Chloro-[1,1'-biphenyl]-3-amine.

Below is a summary of its key identifiers and properties. Note that while some data pertains to

the free base, other information is available for its hydrochloride salt form.

Property Value Source(s)

Chemical Name
4'-Chloro-[1,1'-biphenyl]-3-

amine
[4]

CAS Number
1172831-13-8 (for

hydrochloride salt)
[4]

Molecular Formula C₁₂H₁₀ClN [5]

Molecular Weight 203.67 g/mol [1]

Exact Mass 203.0501770 Da [1]

Appearance

Typically a solid, may range

from white to yellow/orange

crystals.

[6]

Solubility

Moderately soluble in organic

solvents like Chloroform and

Methanol.

[1][3]

SMILES
NC1=CC(C2=CC=C(Cl)C=C2)

=CC=C1
[3]

InChI Key

NUDKOPDMENRQNN-

UHFFFAOYSA-N (for related

fluoro-analog)

[5]
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The formation of the C-C bond between the two phenyl rings is the cornerstone of synthesizing

this molecule. Among the various methodologies for creating biaryl linkages, the Palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most versatile and widely

adopted approach due to its mild conditions, high functional group tolerance, and excellent

yields.[7][8][9]

Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the two

aryl rings. This leads to two commercially available or readily synthesizable precursors: a

halogenated aniline derivative and a chlorinated boronic acid (or ester) derivative.

Precursors

4'-Chloro-[1,1'-biphenyl]-3-amine

3-Bromoaniline
(or 3-Iodoaniline)

Disconnection
(Suzuki Coupling)

4-Chlorophenylboronic acid

 

Click to download full resolution via product page

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle
From a senior scientist's perspective, understanding the "why" behind a reaction is paramount.

The Suzuki coupling is not simply mixing reagents; it's a finely tuned catalytic cycle. The choice

of a Palladium(0) source, a phosphine ligand, and a base are critical for success. The ligand

stabilizes the palladium center and modulates its reactivity, while the base is essential for the

transmetalation step.

The cycle involves three key stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl

halide (e.g., 3-bromoaniline).[7]
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Transmetalation: The boronic acid, activated by the base to form a more nucleophilic borate

species, transfers its organic group to the palladium center.[7]

Reductive Elimination: The two coupled aryl groups are expelled from the palladium center,

forming the desired biphenyl product and regenerating the Pd(0) catalyst for the next cycle.

[7]

Pd(0)L₂
(Active Catalyst)

Oxidative Addition

Ar-Pd(II)-X
(L)₂

 Ar-X

Transmetalation

Ar-Pd(II)-Ar'
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 Ar'-B(OH)₃⁻

 

Reductive Elimination

Ar-Ar'
(Product)

 

 

Ar-X
(e.g., 3-Bromoaniline)

Ar'-B(OH)₂
(e.g., 4-Chlorophenylboronic acid)
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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Generalized Experimental Protocol: Suzuki-Miyaura
Coupling
This protocol is a self-validating system, designed for robustness. Each component's role is

explained to empower the researcher to troubleshoot and adapt the methodology.

Materials:

Aryl Halide (e.g., 3-Bromoaniline, 1.0 equiv)

Arylboronic Acid (e.g., 4-Chlorophenylboronic acid, 1.2-1.5 equiv)[10]

Palladium Catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄, 0.01-0.05 equiv)[10]

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[10]

Solvent System (e.g., Toluene/Water, Dioxane/Water, or DMF)[10]

Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and the base

(2.0 equiv).

Causality: Using flame-dried glassware under an inert atmosphere is crucial because the

Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced

yields.

Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equiv of Pd(PPh₃)₄) to the flask.

Solvent Addition & Degassing: Add the solvent system (e.g., a 4:1 mixture of Dioxane and

Water). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20

minutes, or by using a freeze-pump-thaw technique for more sensitive reactions.
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Causality: Degassing removes dissolved oxygen, which can oxidatively degrade both the

catalyst and the phosphine ligands, halting the catalytic cycle.[10]

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[10]

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, and wash it sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The crude product is then purified by column

chromatography on silica gel to afford the pure 4'-Chloro-[1,1'-biphenyl]-3-amine.

Section 3: Applications in Chemical and
Pharmaceutical Research
The true value of a scaffold like 4'-Chloro-[1,1'-biphenyl]-3-amine lies in its potential

applications. While direct uses are still emerging, we can infer its utility from structurally similar

compounds that have proven indispensable in agrochemicals and medicine.

Agrochemical Precursors: A Case Study of the 2-Amine
Isomer
The structural isomer, 4'-Chloro-[1,1'-biphenyl]-2-amine, is a well-documented and critical

intermediate in the industrial synthesis of Boscalid.[1][2] Boscalid is a broad-spectrum fungicide

developed by BASF that functions by inhibiting the succinate dehydrogenase enzyme in the

mitochondrial respiratory chain of fungi.[2] The synthesis involves an amidation reaction

between the 2-amino group of the biphenyl core and a tailored carboxylic acid. This industrial

application underscores the robustness and economic viability of the chloro-biphenyl-amine

scaffold.

Scaffolds for CNS Drug Discovery: The TAAR1 Agonist
Example
More relevant to modern drug discovery is the use of the 4'-chloro-biphenyl core in developing

novel therapeutics for psychiatric disorders. A 2022 study published in Pharmaceuticals
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detailed the discovery of a potent Trace Amine-Associated Receptor 1 (TAAR1) agonist for the

potential treatment of schizophrenia.[11] The lead compound, which incorporates a 4'-Chloro-

[1,1'-biphenyl]-4-yl moiety, demonstrated an EC₅₀ of 4.0 nM and showed significant efficacy in

preclinical models of psychosis.[11]

This research highlights several key points for drug developers:

The biphenyl core acts as an effective scaffold for orienting functional groups in three-

dimensional space to achieve high-affinity receptor binding.

The 4'-chloro substituent is often incorporated to enhance metabolic stability or to fill a

specific hydrophobic pocket in the target protein, a common strategy in medicinal chemistry.

[12][13]

This precedent strongly suggests that 4'-Chloro-[1,1'-biphenyl]-3-amine could serve as a

valuable starting point for building libraries of compounds aimed at various CNS targets. The 3-

amino group provides a convenient vector for introducing diverse side chains to explore

structure-activity relationships (SAR).

Section 4: Safety, Handling, and Disposal
As a chlorinated aromatic amine, 4'-Chloro-[1,1'-biphenyl]-3-amine requires careful handling.

The safety profile is expected to be similar to its isomers, which are classified as irritants.[14]

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[6][14] Some aromatic amines are known or suspected

carcinogens, so exposure should be minimized.[3]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile),

and a lab coat.[14][15]

First Aid:

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated

clothing.[15][16]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.[15][16]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[14]

Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance

with local, state, and federal regulations.[15]

Conclusion
4'-Chloro-[1,1'-biphenyl]-3-amine represents a chemical scaffold of considerable strategic

importance. While it may be less characterized than its isomers, its synthesis is readily

achievable through robust and well-understood methodologies like the Suzuki-Miyaura

coupling. Drawing from authoritative examples in both the agrochemical and pharmaceutical

sectors, it is clear that the chloro-biphenyl-amine framework is a validated starting point for the

development of high-value molecules. For researchers in drug discovery, this compound offers

a promising platform for creating novel modulators of CNS targets and other disease-related

proteins. As a Senior Application Scientist, I recommend this scaffold as a valuable addition to

any synthetic chemist's toolkit for generating molecular diversity and pursuing innovative

research directions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://eureka.patsnap.com/patent-CN106366002A
https://eureka.patsnap.com/patent-CN106366002A
https://cymitquimica.com/cas/1204-44-0/
https://www.bldpharm.com/products/1172831-13-8.html
https://www.echemi.com/produce/pr2411129235-1-1-biphenyl-3-amine-4-chloro-4-fluoro.html
https://www.ottokemi.com/research-essentials-chemicals/4chloro11biphenyl2amine-98-c-4031.aspx
https://www.ottokemi.com/research-essentials-chemicals/4chloro11biphenyl2amine-98-c-4031.aspx
https://www.ocf.berkeley.edu/~jmlvll/lab-reports/suzuki/suzuki.pdf
https://linkinghub.elsevier.com/retrieve/pii/S0169315806800046
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://organic-synthesis.com/suzuki-miyaura-coupling/
https://www.mdpi.com/2218-273X/12/11/1650
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://pubmed.ncbi.nlm.nih.gov/30995567/
https://pubmed.ncbi.nlm.nih.gov/30995567/
https://aksci.com/sds/X7126_SDS.pdf
https://www.chemicalbook.com/msds/4-chloro-biphenyl-2-ylamine.pdf
https://www.fishersci.com/store/msds?partNumber=AC444460010&productDescription=4-AMINO-4+-CHLOROBIPHENY+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b1586337#4-chloro-1-1-biphenyl-3-amine-literature-review
https://www.benchchem.com/product/b1586337#4-chloro-1-1-biphenyl-3-amine-literature-review
https://www.benchchem.com/product/b1586337#4-chloro-1-1-biphenyl-3-amine-literature-review
https://www.benchchem.com/product/b1586337#4-chloro-1-1-biphenyl-3-amine-literature-review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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